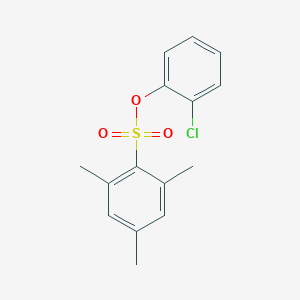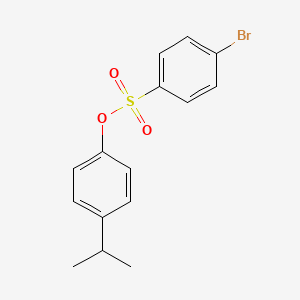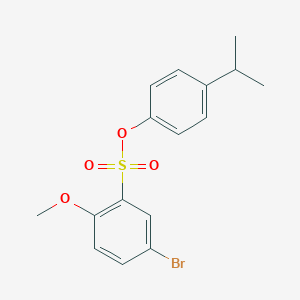
2-Chlorophenyl 2,4,6-trimethylbenzene-1-sulfonate
Übersicht
Beschreibung
2-Chlorophenyl 2,4,6-trimethylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a chlorophenyl group and a trimethylbenzene sulfonate group
Wissenschaftliche Forschungsanwendungen
2-Chlorophenyl 2,4,6-trimethylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the manufacture of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl 2,4,6-trimethylbenzene-1-sulfonate typically involves the reaction of 2-chlorophenol with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and real-time monitoring can help in maintaining consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chlorophenyl 2,4,6-trimethylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chlorophenyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The sulfonate group can be reduced to a sulfinate or thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines can be used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl derivatives depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include sulfinates and thiols.
Wirkmechanismus
The mechanism of action of 2-Chlorophenyl 2,4,6-trimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The chlorophenyl group can also participate in hydrophobic interactions, enhancing the binding affinity of the compound to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chlorophenyl 2,4,6-trimethylbenzene-1-sulfonate
- 2,5-Dichlorophenyl 2,4,6-trimethylbenzene-1-sulfonate
- 2,4,6-Trichlorophenyl 2,4,6-trimethylbenzene-1-sulfonate
Uniqueness
2-Chlorophenyl 2,4,6-trimethylbenzene-1-sulfonate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and binding properties. The presence of three methyl groups on the benzene ring also contributes to its steric and electronic characteristics, differentiating it from other similar compounds.
Eigenschaften
IUPAC Name |
(2-chlorophenyl) 2,4,6-trimethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO3S/c1-10-8-11(2)15(12(3)9-10)20(17,18)19-14-7-5-4-6-13(14)16/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWOVGPOBJADSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]-3-(5-methoxypyridin-3-yl)propanamide](/img/structure/B7440075.png)
![4-(2,6-dimethyl-4-oxopyridin-1-yl)-N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]butanamide](/img/structure/B7440090.png)
![[4-(3-chloropyridin-4-yl)piperazin-1-yl]-[(5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]methanone](/img/structure/B7440100.png)
![(4-cyclopentyl-1,4-diazepan-1-yl)-[(5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]methanone](/img/structure/B7440101.png)
![[(5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]-[4-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7440108.png)
![[(3S,5R)-4-benzyl-3-[[(2-cyclopropylpyrimidin-5-yl)methylamino]methyl]-5-methylmorpholin-3-yl]methanol](/img/structure/B7440112.png)
![[4-[[(3S,5R)-4-benzyl-3-(hydroxymethyl)-5-methylmorpholin-3-yl]methylamino]pyridin-3-yl]methanol](/img/structure/B7440119.png)
![3-fluoro-6-methoxy-N-[[(2R,5S)-5-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl]pyridin-2-amine](/img/structure/B7440131.png)


![1-[1-[1-(Methoxymethyl)cyclobutanecarbonyl]piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7440149.png)


![N-[2-[[4-(hydroxymethyl)phenyl]methoxy]-1,7-dimethylindol-3-yl]acetamide](/img/structure/B7440165.png)
